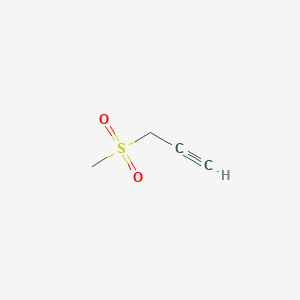

3-(Methylsulfonyl)-1-propyne

Description

Contextual Significance of Sulfonylalkynes in Modern Chemical Transformations

Sulfonylalkynes represent a class of highly valuable building blocks in modern organic synthesis. The defining feature of these compounds is the potent electron-withdrawing sulfonyl group attached to an alkyne, which profoundly influences the molecule's reactivity. This electronic arrangement renders the acetylenic bond highly electrophilic and susceptible to a diverse range of chemical transformations. Consequently, sulfonylalkynes are exceptional Michael acceptors and dienophiles, readily participating in nucleophilic additions and cycloaddition reactions.

The versatility of the sulfonyl group is a key factor in its widespread use. It can serve as a temporary activating group that is later removed, or it can be retained in the final product as a stable functional group, which itself is a valuable moiety in medicinal chemistry. The synthesis of complex molecules, including various heterocyclic systems and natural products, has been significantly advanced by methodologies employing sulfonylalkynes. Their ability to form C-C and C-heteroatom bonds with high efficiency makes them indispensable tools for synthetic chemists. rsc.org

Scope and Relevance of 3-(Methylsulfonyl)-1-propyne in Synthetic Methodologies

Within the broader family of sulfonylalkynes, this compound (also known as propargyl methyl sulfone) is a particularly noteworthy reagent. Its structure consists of a terminal alkyne and a methylsulfonyl group separated by a methylene (B1212753) unit. This "propargylic sulfone" arrangement provides a distinct reactivity profile. The terminal alkyne allows for participation in fundamental coupling reactions, while the sulfonyl group activates the adjacent methylene and acetylenic protons.

This compound serves as a versatile three-carbon building block in organic synthesis. It is utilized in the preparation of more complex molecules, finding application in the synthesis of pharmaceuticals and agrochemicals. For instance, research has demonstrated its utility as a precursor in the microwave-assisted synthesis of certain isoquinolines, which are significant scaffolds in medicinal chemistry. The unique structural and electronic properties of this compound make it a valuable synthon for constructing intricate molecular architectures. Propargylic sulfones are recognized as being of significant importance in the fields of organic synthesis and medicinal chemistry. researchgate.net

Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 111247-76-8 | stenutz.eualfa-chemistry.comchemicalbook.com |

| Molecular Formula | C4H6O2S | stenutz.euchemicalbook.com |

| Molecular Weight | 118.15 g/mol | alfa-chemistry.comchemicalbook.com |

| IUPAC Name | 3-methylsulfonylprop-1-yne | |

| Density | 1.224 g/mL at 25 °C | stenutz.eu |

| Canonical SMILES | CS(=O)(=O)CC#C | |

| InChI Key | ALPBMPMAKKNWNA-UHFFFAOYSA-N | stenutz.eu |

| Topological Polar Surface Area | 42.5 Ų | |

| Heavy Atom Count | 7 |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-methylsulfonylprop-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O2S/c1-3-4-7(2,5)6/h1H,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALPBMPMAKKNWNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20557844 | |

| Record name | 3-(Methanesulfonyl)prop-1-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20557844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111247-76-8 | |

| Record name | 3-(Methanesulfonyl)prop-1-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20557844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(methylsulfonyl)prop-1-yne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Strategic Synthetic Pathways to 3 Methylsulfonyl 1 Propyne

Direct Sulfonylation Approaches to Alkyne Systems

Direct sulfonylation methods offer a straightforward approach to introduce the methylsulfonyl group onto a propyne (B1212725) framework. These reactions typically involve the reaction of a propyne derivative with a sulfonylating agent.

Copper-Catalyzed Radical Sulfonylation of Terminal Alkynes

A notable method for the direct synthesis of 3-(methylsulfonyl)-1-propyne involves a copper-catalyzed radical reaction. This approach utilizes readily available starting materials and proceeds under relatively mild conditions. In this process, a methyl sulfonyl radical is generated, which then adds to a terminal alkyne.

One specific protocol involves the use of dimethyl sulfoxide (B87167) (DMSO) as the source of the methyl sulfonyl radical, catalyzed by a copper(II) salt in the presence of an oxidant like molecular oxygen. The reaction is typically carried out at room temperature in a polar aprotic solvent. While this method is promising due to its novel and scalable nature for industrial applications, it may result in moderate yields and can involve complex catalyst systems.

Recent advancements in photoredox catalysis have also enabled the oxy-sulfonylation of terminal alkynes using a copper catalyst. rsc.org These methods often exhibit high efficiency and can be more environmentally friendly. rsc.org

Electrophilic Introduction of Sulfonyl Moieties to Propyne Derivatives

The introduction of a sulfonyl group can also be accomplished through electrophilic sulfonylation. This method relies on the reaction of a nucleophilic propyne derivative with an electrophilic sulfonylating agent. A common approach involves the use of methanesulfonyl chloride (MsCl) as the electrophile. smolecule.com

The reaction is typically performed in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid generated during the reaction. smolecule.com The choice of base is critical for the reaction's efficiency. smolecule.com The terminal alkyne acts as a nucleophile, attacking the sulfonyl chloride and displacing the chloride ion. To minimize side reactions like hydrolysis, the reaction is often conducted at low temperatures (0–10°C) in an anhydrous solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM). This direct sulfonylation method is advantageous for its simplicity and potential for high yields, though it necessitates anhydrous conditions.

Dehydrative Elimination Methods from Propanol (B110389) Precursors

An alternative strategy for synthesizing this compound involves the formation of the alkyne functionality through an elimination reaction of a suitable propanol precursor.

Mesylation and Base-Induced Elimination Protocols

This two-step approach begins with the synthesis of a propanol derivative containing the methylsulfonyl group, specifically 1-(methylsulfonyl)-2-propanol. This precursor is then converted to a better leaving group, typically a mesylate, by reacting it with methanesulfonyl chloride in the presence of a base like pyridine.

Multi-Component Reactions for the Preparation of Sulfonylated Alkynes

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecules like sulfonylated alkynes from simple starting materials in a single step. researchgate.netnih.gov These reactions are highly valued in synthetic chemistry for their ability to rapidly generate molecular diversity. researchgate.net

Several MCRs have been developed for the synthesis of vinyl sulfones and other sulfonylated compounds, which can be precursors or analogues to this compound. researchgate.netsciengine.com For instance, a three-component reaction between an alkyne, a sulfonyl source, and a third component can lead to the desired product. rsc.org Iron-catalyzed five-component reactions have also been reported for the synthesis of sulfonylated tetrazoles from alkynes. nih.gov Copper-catalyzed MCRs are also prevalent in the synthesis of various sulfur-containing heterocycles from alkynes and sulfonyl azides. researchgate.netokayama-u.ac.jp

While direct MCRs for the specific synthesis of this compound are not extensively detailed in the provided results, the principles of MCRs involving alkynes and sulfonylating agents suggest a potential and efficient pathway. researchgate.netacs.org These reactions often proceed under mild conditions and can offer excellent selectivity. researchgate.net

Comparative Analysis of Synthetic Efficiency and Selectivity

Each synthetic pathway to this compound presents a unique set of advantages and limitations regarding efficiency, selectivity, and practicality.

| Synthetic Method | Advantages | Limitations | Key Considerations |

| Copper-Catalyzed Radical Sulfonylation | - Direct, one-step process - Utilizes readily available starting materials - Scalable for industrial use | - Moderate yields reported - May involve complex catalyst systems | - Requires an oxidant (e.g., O₂) - Reaction conditions can influence selectivity |

| Electrophilic Sulfonylation | - High yield potential - Simple reaction setup | - Requires strictly anhydrous conditions - Low temperatures may be necessary to control side reactions | - Choice of base is critical for efficiency smolecule.com |

| Mesylation and Base-Induced Elimination | - Avoids direct handling of alkynes in early steps - Flexible for creating substituted derivatives | - Multi-step synthesis - Potentially lower overall yields - May require harsh bases | - Anhydrous conditions are essential - Starting propanol must be synthesized separately |

| Multi-Component Reactions | - High atom economy and efficiency researchgate.netnih.gov- Rapid construction of complex molecules researchgate.net- Often proceeds under mild conditions researchgate.net | - Specific MCRs for this compound are not well-documented- Can sometimes lead to complex product mixtures | - Catalyst and reaction conditions are crucial for selectivity rsc.org |

Comprehensive Analysis of Chemical Reactivity of 3 Methylsulfonyl 1 Propyne

Transformations at the Alkyne Moiety

The triple bond in 3-(methylsulfonyl)-1-propyne is the primary site of its chemical reactivity, participating in addition and cycloaddition reactions. The electron-withdrawing sulfonyl group polarizes the alkyne, making it an excellent acceptor in various chemical processes.

Electrophilic Addition Reactions

The electron-deficient nature of the alkyne in this compound generally makes it less reactive towards traditional electrophilic additions compared to electron-rich alkynes. However, under specific conditions, electrophilic additions can occur. For instance, the addition of hydrogen halides or water can proceed, often requiring catalytic activation to overcome the deactivating effect of the sulfonyl group. smolecule.com The regioselectivity of these additions is governed by the electronic effects of the methylsulfonyl group, which directs the electrophile to the terminal carbon of the alkyne.

In a broader context of sulfonyl-alkyne derivatives, iron-catalyzed additions of sulfenyl chlorides have been shown to proceed via a radical pathway, leading to regioselective addition products. rsc.org While not specific to this compound, this highlights a potential avenue for its functionalization.

Nucleophilic Addition Reactions

The polarization of the triple bond by the electron-withdrawing methylsulfonyl group makes this compound a prime candidate for nucleophilic addition reactions. Various nucleophiles, including amines, thiols, and alkoxides, can add across the alkyne, with the nucleophile typically attacking the C2 carbon (the carbon atom adjacent to the sulfonyl-bearing methylene (B1212753) group), followed by protonation at the terminal carbon. rsc.org

For example, the reaction of this compound with amines or thiols under basic conditions leads to the formation of enamines or vinyl sulfides, respectively. These reactions are often highly regioselective due to the strong directing effect of the sulfonyl group.

In the context of activated alkynes, nucleophilic additions can follow a pattern analogous to the Michael addition, often referred to as conjugate or 1,4-addition. masterorganicchemistry.com For acetylenic sulfones, the addition of nucleophiles can occur in an anti-Michael fashion, where the nucleophile adds to the carbon atom beta to the sulfonyl group. Research on related compounds like 1-(phenylseleno)-2-(p-toluenesulfonyl)ethyne demonstrates preferential anti-Michael additions with nucleophiles such as amines, alkoxides, and thiolates. researchgate.net This suggests that this compound could undergo similar reactivity patterns.

Following the initial nucleophilic addition, the resulting adducts can undergo subsequent elimination reactions, particularly if a suitable leaving group is present. This can lead to the formation of new unsaturated systems.

Radical Addition Processes

The alkyne moiety of this compound is also susceptible to radical addition reactions. The synthesis of analogous sulfonyl compounds can be achieved through radical-mediated reactions, for instance, between alkyne precursors and sulfuryl chloride under UV light or with a radical initiator like AIBN.

Recent advancements in photoredox catalysis have enabled the fluoroalkyl-sulfonylalkylation of alkynes. chemrxiv.org In these reactions, a fluoroalkyl radical adds to the terminal carbon of the alkyne, and a sulfonylalkyl group adds to the internal carbon. chemrxiv.org While this specific reaction was demonstrated on various alkynes, it showcases a modern approach to the radical functionalization of such triple bonds. chemrxiv.org

| Reaction Type | Key Features | Potential Reagents for this compound | References |

|---|---|---|---|

| Electrophilic Addition | Generally disfavored due to the electron-withdrawing sulfonyl group, but possible with strong electrophiles or catalysts. | Hydrogen halides, water (with catalyst) | smolecule.com |

| Nucleophilic Addition | Favored due to the polarized alkyne. Nucleophile attacks the C2 carbon. | Amines, thiols, alkoxides | rsc.org |

| Radical Addition | Can be initiated by various methods, including photoredox catalysis. | Fluoroalkyl radicals, sulfonyl chlorides | chemrxiv.org |

Cycloaddition Chemistry

Cycloaddition reactions represent a powerful tool for the construction of cyclic and heterocyclic systems from alkynes. The activated nature of the alkyne in this compound makes it a good dienophile or dipolarophile in these transformations.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," enabling the efficient and highly regioselective synthesis of 1,4-disubstituted-1,2,3-triazoles from terminal alkynes and organic azides. organic-chemistry.orgbeilstein-journals.orgrsc.orgnih.gov This reaction is known for its high yield, broad substrate scope, and tolerance of a wide range of functional groups. organic-chemistry.orgbeilstein-journals.org

Given that this compound possesses a terminal alkyne, it is an excellent substrate for CuAAC reactions. The reaction with an organic azide (B81097) (R-N₃) in the presence of a copper(I) catalyst would yield a 1,4-disubstituted-1,2,3-triazole, where the methylsulfonylmethyl group is attached to the C4 position of the triazole ring. This reaction provides a straightforward method for incorporating the methylsulfonyl motif into more complex molecular architectures. rsc.org The reliability and specificity of the CuAAC reaction make it a highly valuable transformation for derivatives of this compound in various fields, including medicinal chemistry and materials science. rsc.org

| Reactant 1 | Reactant 2 | Catalyst | Product | Key Advantages | References |

|---|---|---|---|---|---|

| This compound | Organic Azide (R-N₃) | Copper(I) | 1-(Methylsulfonylmethyl)-4-substituted-1H-1,2,3-triazole | High regioselectivity (1,4-disubstituted), high yield, mild reaction conditions, broad functional group tolerance. | organic-chemistry.orgbeilstein-journals.orgrsc.orgnih.gov |

Diels-Alder Reactions and Regioselectivity

Acetylenic sulfones, such as this compound, are recognized as potent dienophiles in Diels-Alder reactions. researchgate.netrsc.org The electron-withdrawing sulfonyl group activates the alkyne triple bond, facilitating its participation in [4+2] cycloaddition reactions with conjugated dienes to form six-membered rings. wikipedia.orgrsc.orguc.pt This activation is a key feature of normal-demand Diels-Alder reactions, where an electron-poor dienophile reacts with an electron-rich diene. wikipedia.org

The regioselectivity of these reactions is governed by the electronic properties and substitution patterns of both the diene and the dienophile. In reactions involving unsymmetrical dienes, the sulfonyl group directs the orientation of the cycloaddition. For instance, the reaction of acetylenic sulfones with 1,3-diphenylisobenzofuran (B146845) yields the corresponding Diels-Alder cycloadducts, which can then undergo various rearrangements. nih.gov The reactivity of acetylenic sulfones in these cycloadditions makes them valuable for constructing complex polycyclic systems. rsc.org Research has demonstrated the high reactivity of acetylenic sulfones, with reaction rates often exceeding those of acetylenes activated by carbonyl or nitrile groups. researchgate.net

| Diene | Dienophile (Acetylenic Sulfone) | Product Type | Reference |

|---|---|---|---|

| 1,3-Diphenylisobenzofuran | Phenyl-substituted acetylenic sulfone | Cycloadduct which rearranges upon heating or acid catalysis | nih.gov |

| 1,3-Pentadiene | Perfluoroalkyl acetylenic sulfones | Cycloadduct, can be aromatized | researchgate.net |

| Various dienes | Supported acetylenic sulfones | Cycloadducts cleaved from solid support | rsc.orgrsc.org |

[2+2] Cycloadditions

While [4+2] Diels-Alder reactions are common for acetylenic sulfones, their participation in [2+2] cycloadditions is less prevalent but mechanistically significant. The steric bulk of the sulfonyl group can sometimes hinder cycloadditions. However, under specific conditions, these compounds can engage in such transformations. For example, the photolysis of Diels-Alder adducts derived from acetylenic sulfones can lead to a series of pericyclic reactions, including an intramolecular [2+2] cycloaddition, as part of a pathway to more complex products like oxepins. nih.gov

Furthermore, intermediates generated from reactions involving sulfonyl groups and alkynes can participate in cycloadditions. Ketenimine intermediates, formed in situ from the copper(I)-catalyzed reaction of sulfonyl azides with terminal alkynes, are known to react with a variety of olefins through [2+2], [3+2], and [4+2] cycloadditions. sioc-journal.cn While not a direct reaction of this compound, this illustrates the potential for the underlying structural motif to engage in [2+2] cycloaddition chemistry. More recently, visible-light-mediated [3+2] cycloadditions of vinylcyclopropanes with acetylenic sulfones have been developed, highlighting the utility of acetylenic sulfones in photocatalyzed strain-release processes to generate functionalized cyclopentane (B165970) rings. nih.govtypeset.io

Substitution Reactions Involving the Propyne (B1212725) System

The propyne system in this compound is highly susceptible to nucleophilic attack due to the polarization induced by the adjacent electron-withdrawing sulfonyl group. rsc.org This activation facilitates substitution reactions where the sulfonyl group acts as a leaving group, a process often referred to as an "anti-Michael" or SN2' reaction. researchgate.net

A common reaction pathway involves the nucleophilic substitution of propargylic alcohols or their derivatives, which are precursors to or are structurally related to propargyl sulfones. These reactions often proceed with a nih.gov-sigmatropic rearrangement to yield allenyl sulfones. researchgate.netresearchgate.netacs.org For example, the reaction of propargyl alcohols with sulfinamides or sulfonyl hydrazides can produce multi-substituted allenyl sulfones. researchgate.netorganic-chemistry.org

Copper-catalyzed asymmetric propargylic substitution reactions have also been developed, enabling the synthesis of chiral tertiary propargylic sulfones from propargylic carbonates and sulfur dioxide surrogates. rsc.org These reactions are significant as they allow for the creation of sterically hindered stereocenters with high enantioselectivity. rsc.org

Transformations Involving the Sulfonyl Group

Oxidation Reactions Leading to Sulfone Derivatives

This section pertains to the synthesis of this compound, which is itself a sulfone, via the oxidation of its sulfide (B99878) precursor, 3-(methylthio)-1-propyne. The oxidation of sulfides to sulfones is a fundamental and reliable transformation in organic synthesis.

A variety of oxidizing agents can be employed for this purpose. Meta-chloroperoxybenzoic acid (mCPBA) is a common and effective reagent for the oxidation of sulfides to sulfones. nih.govbeilstein-journals.org The reaction is typically carried out in a chlorinated solvent like dichloromethane (B109758). Another widely used method involves hydrogen peroxide, often in the presence of an acid catalyst such as acetic acid. google.com The choice of reagent and reaction conditions allows for the selective conversion of the sulfide to the sulfone without affecting other functional groups in the molecule, such as the alkyne.

| Oxidizing Agent | Typical Conditions | Product | Reference |

|---|---|---|---|

| m-Chloroperoxybenzoic acid (mCPBA) | CH2Cl2, room temperature | Sulfone | nih.govbeilstein-journals.org |

| Hydrogen Peroxide (H2O2) / Acetic Acid | 25-42°C | Sulfone | google.com |

Reduction Reactions to Methylsulfide Derivatives

The sulfonyl group of this compound can be reduced back to its corresponding methylsulfide (thioether). This transformation is synthetically useful for removing the activating sulfonyl group after it has served its purpose in a reaction sequence.

Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used to convert the sulfonyl group to a sulfide. More selective methods have also been developed. For instance, the reduction of sulfoxides to sulfides can be catalyzed by various metal complexes. A manganese complex, MnBr(CO)₅, in the presence of a silane (B1218182) reducing agent like PhSiH₃, has been shown to be effective for the selective reduction of sulfoxides, including phenyl propargyl sulfoxide (B87167), to the corresponding sulfides in high yields, tolerating the triple bond. rsc.org This selectivity is crucial when working with multifunctional molecules like this compound.

Sulfonyl Radical Generation and Reactivity

The sulfonyl group can participate in radical reactions. Sulfonyl radicals can be generated from various precursors and subsequently react with unsaturated systems like alkynes. nih.govrsc.orgresearchgate.net While direct sulfonyl radical generation from the stable C-S bond of this compound is challenging, understanding the reactivity of sulfonyl radicals with alkynes provides insight into potential transformations.

Sulfonyl radicals can be generated from sources like sodium sulfinates, sulfonyl chlorides, or even dimethyl sulfoxide (DMSO) under oxidative conditions. rsc.orgscispace.com Once generated, the sulfonyl radical can add to an alkyne. nih.govrsc.org This addition typically forms a vinyl radical intermediate. rsc.org The fate of this intermediate depends on the reaction conditions and the other species present. It can be trapped by another radical (e.g., a trifluoromethyl radical), undergo cyclization, or participate in a relay reaction. nih.govrsc.orgrsc.orgrsc.org For example, silver(I)-promoted sulfonylation of propargyl alcohols with sodium sulfinates proceeds via a sulfonyl radical mechanism to furnish γ-keto sulfones. scispace.com Photocatalysis has also emerged as a powerful tool for generating sulfonyl radicals and mediating their addition to alkynes under mild, visible-light-irradiated conditions. rsc.org

| Compound Name |

|---|

| This compound |

| 1,3-Diphenylisobenzofuran |

| Oxepin |

| 3-(Methylthio)-1-propyne |

| meta-Chloroperoxybenzoic acid (mCPBA) |

| Lithium aluminum hydride (LiAlH₄) |

| Phenylsilane (PhSiH₃) |

| Phenyl propargyl sulfoxide |

| Dimethyl sulfoxide (DMSO) |

| γ-keto sulfone |

Catalytic Transformations

The reactivity of this compound is significantly influenced by the presence of the methylsulfonyl group, which is strongly electron-withdrawing. This polarization of the triple bond enhances its reactivity towards nucleophiles and in various catalytic transformations.

Transition Metal-Catalyzed Reactivity

Transition metal catalysts play a crucial role in activating and directing the reactivity of this compound, enabling a wide range of synthetic transformations.

Palladium catalysts are widely employed in cross-coupling reactions involving this compound. These reactions are fundamental for the formation of carbon-carbon bonds. libretexts.orgnumberanalytics.com

Heck Reaction : The Heck reaction, a palladium-catalyzed cross-coupling of an alkene with an aryl or vinyl halide, is a powerful tool for C-C bond formation. numberanalytics.com This reaction typically involves the oxidative addition of the halide to the palladium(0) catalyst, followed by alkene insertion and β-hydride elimination to yield the product and regenerate the catalyst. numberanalytics.com While specific examples with this compound are not detailed in the provided results, the general mechanism is well-established for various substrates. numberanalytics.comfu-berlin.deresearchgate.net The intramolecular version of this reaction is particularly useful for constructing carbocyclic and heterocyclic systems. chim.it

Suzuki-Miyaura Cross-Coupling : This reaction couples organoboron compounds with organohalides. The use of specialized phosphine (B1218219) ligands is often critical for the success of these reactions. libretexts.org The reaction of alkenyl sulfoximines, which are monoaza analogs of sulfones, in Suzuki-Miyaura cross-coupling has been reported, proceeding through an oxidative addition of the C–S bond to the palladium center. okayama-u.ac.jp

Sonogashira Coupling : This reaction couples terminal alkynes with aryl or vinyl halides. libretexts.org It is a versatile method for constructing Csp-Csp or Csp-Csp2 bonds and is co-catalyzed by copper. libretexts.org

A summary of representative palladium-catalyzed reactions is presented below:

| Reaction Name | Reactants | Catalyst System | Key Features |

| Heck Reaction | Alkene, Aryl/Vinyl Halide | Pd(0) catalyst, Base | Forms new C-C bonds with high regio- and stereoselectivity. numberanalytics.com |

| Suzuki-Miyaura Coupling | Organoboron compound, Organohalide | Pd catalyst, Phosphine ligand | Effective for C-C bond formation, including with sulfur-containing analogs. libretexts.orgokayama-u.ac.jp |

| Sonogashira Coupling | Terminal Alkyne, Aryl/Vinyl Halide | Pd catalyst, Cu co-catalyst, Amine base | Synthesizes Csp-Csp and Csp-Csp2 bonds. libretexts.org |

Copper catalysts are instrumental in various transformations of alkynes, including this compound.

Azide-Alkyne Cycloaddition (CuAAC) : The copper(I)-catalyzed azide-alkyne cycloaddition is a cornerstone of "click chemistry," yielding 1,4-disubstituted-1,2,3-triazoles with high efficiency and regioselectivity under mild conditions. organic-chemistry.orgbeilstein-journals.orgnih.gov This reaction shows a significant rate acceleration compared to the uncatalyzed thermal Huisgen cycloaddition. organic-chemistry.org The active Cu(I) catalyst can be generated from Cu(II) salts using a reducing agent like sodium ascorbate. organic-chemistry.org The mechanism is believed to involve the formation of a copper acetylide intermediate. researchgate.net The reaction is compatible with a wide array of functional groups. beilstein-journals.org

Sulfonylation of Alkenes : Copper-catalyzed methods have been developed for the methylsulfonylation of alkenes using reagents like CH3SSO3Na, providing access to allyl methyl sulfones and alkenyl methyl sulfones. nih.gov This approach offers good functional group tolerance and can be performed on a gram scale. nih.gov

Three-Component Reactions : Copper catalysts enable multicomponent reactions, such as the synthesis of (Z)-1,2-dihydro-2-iminoquinolines from 1-(2-aminophenyl)ethan-1-ones, sulfonyl azides, and terminal ynones. nih.gov These reactions can proceed through a base-free CuAAC/ring-opening process. nih.gov

The table below summarizes key copper-catalyzed reactions.

| Reaction Type | Reactants | Catalyst/Reagents | Product Type |

| Azide-Alkyne Cycloaddition | Azide, Alkyne | Cu(I) salt | 1,4-Disubstituted-1,2,3-triazole organic-chemistry.orgbeilstein-journals.org |

| Methylsulfonylation | Alkene | Cu catalyst, CH3SSO3Na | Allyl/Alkenyl methyl sulfone nih.gov |

| Three-Component Reaction | 1-(2-aminophenyl)ethan-1-one, Sulfonyl azide, Terminal ynone | CuI | (Z)-1,2-dihydro-2-iminoquinoline nih.gov |

Gold catalysts, particularly gold(I) complexes, are known for their ability to activate alkynes towards nucleophilic attack. nih.gov

Cycloaddition Reactions : Gold(I) catalysts can mediate various cycloaddition reactions of propargyl substrates. ntnu.edu Depending on the reaction partners, gold(I) can catalyze cyclopropanation, [2+3] cycloadditions, and [2+5] cycloadditions. ntnu.edu These transformations are proposed to proceed through gold(I) carbenoid intermediates. ntnu.edu

Spirocyclization : Gold(I) has been used to catalyze the spirocyclization of 1-ene-4,9- and 3-ene-1,7-diyne esters to produce structurally diverse spirocyclic pyrrolidines and piperidines. rsc.org

Tandem Cyclizations : Gold(I) catalysis can initiate tandem reactions, for instance, in the reaction of propargyl acetals with vinyl acetates, leading to new tandem products through sequential [1+2] and [2+3] cycloadditions. ntnu.edu

Key gold-catalyzed transformations are highlighted in the following table.

| Reaction Type | Substrate Type | Catalyst | Product Type |

| Cycloaddition | Propargyl esters/acetals | Au(I) complex | Vinylcyclopropanes, [2+3] and [2+5] cycloadducts ntnu.edu |

| Spirocyclization | 1-ene-4,9- and 3-ene-1,7-diyne esters | Au(I) complex | Azaspiro[4.4]nonenones, Azaspiro[4.5]decadienones rsc.org |

| Tandem Cyclization | Propargyl acetals, Vinyl acetates | Au(I) complex | Tandem cyclization products ntnu.edu |

Ruthenium catalysts are versatile and have been used in various transformations involving alkynes.

Alkyne to Vinylidene Rearrangement : Ruthenium complexes can catalyze the isomerization of terminal alkynes to vinylidene complexes. acs.org These vinylidenes can then be trapped by nucleophiles. acs.org

Oxidative Amidation : Ruthenium-catalyzed intermolecular oxidative amidation of alkynes with various amines allows for the synthesis of primary and secondary amides. acs.org

Organocatalytic and Metal-Free Approaches

While transition metals are dominant in the catalysis of alkyne reactions, metal-free and organocatalytic methods are emerging as important alternatives.

Diels-Alder Reaction : The electron-withdrawing methylsulfonyl group in this compound makes it a good dienophile in Diels-Alder reactions. This [4+2] cycloaddition reaction is a powerful tool for forming six-membered rings. youtube.com The reaction of a 1,3-diene with a dienophile gives a cyclohexene (B86901) derivative. youtube.com Intramolecular Diels-Alder (IMDA) reactions are particularly useful for constructing polycyclic systems with high stereoselectivity. uh.edu

Three-Component Reaction : A metal-free, three-component reaction of acetylenic ketones, sodium sulfinates, and iodine has been developed to synthesize β-iodo-α-sulfonyl vinyl ketones. acs.org

A summary of these approaches is provided below.

| Reaction Type | Key Reagents | Conditions | Product Type |

| Diels-Alder Reaction | Diene, Dienophile (e.g., this compound) | Thermal or Lewis Acid Catalysis | Cyclohexene derivatives youtube.com |

| Three-Component Reaction | Acetylenic ketone, Sodium sulfinate, Iodine | Metal-free, room temperature | β-Iodo-α-sulfonyl vinyl ketone acs.org |

Reactivity Profile and Functional Group Tolerance

The chemical reactivity of this compound is principally dictated by the interplay between its two key functional groups: the terminal alkyne (C≡CH) and the electron-withdrawing methylsulfonyl group (-SO₂CH₃). The sulfonyl group exerts a strong negative inductive effect (-I), which polarizes the carbon-carbon triple bond. This polarization significantly influences the compound's electrophilicity and its behavior in a variety of organic transformations, rendering it a versatile building block in synthesis. smolecule.com

The compound's reactivity profile is characterized by its participation in several key reaction classes, including nucleophilic additions, cycloadditions, and reduction reactions. An essential aspect of its utility is the tolerance of its core structure and the compatibility of its reactions with other functional groups present on reaction partners.

Nucleophilic Addition Reactions

The electron-deficient nature of the alkyne in this compound makes it an excellent substrate for nucleophilic additions. The methylsulfonyl group enhances its reactivity towards nucleophiles compared to non-sulfonylated alkynes. These reactions typically proceed under basic conditions and involve the attack of a nucleophile on the triple bond.

A variety of nucleophiles can be employed, with research demonstrating additions of amines, thiols, and sulfinates. researchgate.net For instance, the addition of thiophenol and benzenesulfinic acid to the related phenylsulfonylpropyne system has been thoroughly investigated, providing insight into the regioselectivity and mechanism of such transformations. researchgate.net

| Reaction Type | Nucleophile | Typical Conditions | Product Type | Reference |

| Nucleophilic Addition | Amines, Thiols | Basic conditions | Substituted Alkenes | |

| Nucleophilic Addition | Thiophenol | Not specified | Thiophenol Adduct | researchgate.net |

| Nucleophilic Addition | Benzenesulfinic Acid | Not specified | Sulfone Adduct | researchgate.net |

The functional group tolerance in these reactions is noteworthy. Studies on related systems show that multicomponent reactions involving acetylenic sulfones can proceed in the presence of various functional groups, including ketones and substituted aromatic rings, without interference. acs.org

Cycloaddition Reactions

This compound is a competent dienophile and dipolarophile in cycloaddition reactions, a result of its electron-deficient triple bond. In Diels-Alder or [4+2] cycloadditions, the strong electron-withdrawing nature of the methylsulfonyl group enhances the reaction rate and influences the regioselectivity of the addition. It has been noted that this can lead to a reduction in the activation energy compared to cycloadditions with non-sulfonylated alkynes. The compound also participates in [3+2] cycloaddition reactions, for example with diazo compounds to form pyrazole (B372694) derivatives. researchgate.net The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is particularly effective with activated alkynes and is known for its exceptionally broad functional group tolerance, succeeding in aqueous conditions and across a wide pH range. organic-chemistry.org

| Reaction Type | Reactant Partner | Key Features | Product Type | Reference |

| [4+2] Cycloaddition | Dienes | Enhanced reactivity and regioselectivity due to -SO₂CH₃ group. | Substituted Cyclohexadienes | |

| [3+2] Cycloaddition | Diazo Compounds | Forms heterocyclic systems. | Pyrazoles | researchgate.net |

| Azide-Alkyne Cycloaddition | Organic Azides | High efficiency, regioselectivity (1,4-isomer with Cu catalyst), and wide functional group tolerance. | 1,2,3-Triazoles | organic-chemistry.org |

Redox Reactions

The constituent functional groups of this compound can undergo redox transformations, although the sulfonyl group is already in a high oxidation state.

Reduction : The methylsulfonyl group can be chemically reduced to a methylsulfide group. This transformation requires potent reducing agents, such as lithium aluminum hydride, and must be performed under anhydrous conditions. This reaction demonstrates the tolerance of the alkyne moiety to strongly basic and nucleophilic reducing conditions.

Oxidation : While the sulfonyl group itself is generally resistant to further oxidation, the propyne moiety can be oxidized. Common oxidizing agents like hydrogen peroxide or potassium permanganate (B83412) can be used, though specific conditions would determine the reaction outcome, potentially leading to cleavage or formation of α-dicarbonyl compounds.

| Reaction Type | Reagent | Conditions | Transformation | Reference |

| Reduction | Lithium aluminum hydride | Anhydrous | -SO₂CH₃ → -SCH₃ | |

| Oxidation | Hydrogen peroxide, KMnO₄ | Varies | Transformation of the alkyne group |

The tolerance of various functional groups in reaction partners is a critical consideration for synthetic utility. Many modern catalytic methods, including those employing copper or involving radical intermediates, are recognized for their remarkable functional group tolerance, accommodating sensitive groups like unprotected alcohols and amines. smolecule.comacs.org This broad compatibility allows for the integration of complex and functionalized fragments in the synthesis of elaborate molecular architectures from building blocks like this compound.

In Depth Mechanistic Investigations of 3 Methylsulfonyl 1 Propyne Reactions

Proposed Reaction Mechanisms and Intermediates

The reactivity of 3-(methylsulfonyl)-1-propyne is characterized by its participation in a variety of reaction mechanisms, including radical and polar pathways, and its propensity to undergo rearrangements. These pathways often involve distinct intermediates that dictate the final product distribution.

Radical Pathways

Radical-mediated reactions of sulfonyl alkynes are a valuable method for creating highly functionalized sulfonyl compounds. nih.govrsc.org These reactions typically proceed through the addition of a radical species to the alkyne's carbon-carbon triple bond. In the context of propargyl sulfones like this compound, a common radical pathway is initiated by the generation of a sulfonyl radical. rsc.org This can be achieved through various methods, including the use of radical initiators or photoredox catalysis. rsc.orgacs.org

The addition of a sulfonyl radical to the alkyne leads to the formation of a vinyl radical intermediate. rsc.orgresearchgate.netrsc.org This intermediate is a key branching point in the reaction cascade. For instance, in the presence of a suitable trapping agent, the vinyl radical can be intercepted to yield a difunctionalized alkene. nih.govrsc.org Alternatively, the vinyl radical can undergo intramolecular cyclization, leading to the formation of cyclic sulfones. rsc.orgrsc.org The specific outcome of the reaction is highly dependent on the reaction conditions and the nature of the other reactants present.

Mechanistic studies involving radical scavengers like 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) have confirmed the involvement of free-radical species in these transformations. rsc.org The complete inhibition of product formation in the presence of such scavengers provides strong evidence for a radical-based mechanism. rsc.org Furthermore, light on/off experiments in photocatalyzed reactions demonstrate that product formation is contingent on continuous light irradiation, supporting a photocatalytic pathway involving radical intermediates. rsc.org

A representative radical addition to a propargyl system is the silver-promoted sulfonylation of propargyl alcohols with sodium sulfinates, which is proposed to proceed via a sulfonyl radical. nih.govnortheastern.eduscispace.com

Polar Pathways: Electrophilic and Nucleophilic Regimes

In addition to radical reactions, this compound can also react through polar mechanisms. The methylsulfonyl group can engage in both electrophilic and nucleophilic reactions, which influences the compound's reactivity.

Electrophilic Addition: The carbon-carbon triple bond of an alkyne can act as a nucleophile, attacking an electrophile. libretexts.org In the case of this compound, the electron-withdrawing nature of the methylsulfonyl group deactivates the alkyne towards electrophilic attack. However, under appropriate conditions with a strong electrophile, addition can occur. The reaction would proceed through a vinyl cation intermediate. libretexts.org

Nucleophilic Addition: The strong electron-withdrawing effect of the sulfonyl group makes the β-carbon of α,β-unsaturated sulfones susceptible to nucleophilic attack in a Michael-type addition. wikipedia.orgresearchgate.net While this compound is not an α,β-unsaturated sulfone, the polarization induced by the sulfonyl group can still facilitate nucleophilic attack at the triple bond. For instance, bispropargyl sulfones can be prepared through the coupling of propargyl bromides with mercaptans, followed by oxidation, a process involving nucleophilic substitution. nih.gov

Rearrangement Processes

Propargyl sulfones and related propargylic systems are known to undergo characteristic rearrangement reactions, most notably rsc.orgresearchgate.net-sigmatropic rearrangements. semanticscholar.orgresearchgate.net Propargylic sulfinates, for example, readily undergo a rsc.orgresearchgate.net-sigmatropic rearrangement to form allenyl sulfones. semanticscholar.org This process is often facile and can even occur under solvolytic conditions. semanticscholar.org

Another relevant rearrangement is the Ramberg–Bäcklund reaction, where sulfones are converted to alkenes. wikipedia.org While this is a general reaction of sulfones, its application to a propargylic system like this compound would likely involve initial transformation of the alkyne moiety.

The isomerization of a propargyl sulfone to a bis-diene-allene system under basic conditions has also been reported, which can then participate in further cyclization reactions. researchgate.net This indicates that the propargylic proton is acidic enough to be removed by a base, initiating the rearrangement.

Influence of the Methylsulfonyl Group on Reaction Stereochemistry and Regioselectivity

The methylsulfonyl group exerts a profound influence on the stereochemical and regiochemical outcomes of reactions involving this compound through a combination of electronic and steric effects. nih.govrsc.orgrsc.orgresearchgate.netscispace.comsci-hub.se

Electronic Effects: Inductive and Resonance Contributions

The sulfonyl group is a potent electron-withdrawing group due to both inductive and resonance effects. researchgate.netacs.orgacs.orgchemistry.coachresearchgate.net The high electronegativity of the oxygen atoms leads to a strong inductive withdrawal of electron density from the rest of the molecule. researchgate.net

The sulfur atom in a sulfonyl group can also participate in resonance by expanding its octet, a phenomenon often described as pπ-dπ overlap. researchgate.net This allows the sulfonyl group to act as a resonance-withdrawing group. researchgate.net The negative mesomeric effect of the methylsulfonyl group has been demonstrated through the analysis of Hammett's substitution constants. researchgate.net

These electronic effects have several important consequences for the reactivity of this compound:

Increased Acidity of Adjacent Protons: The electron-withdrawing nature of the methylsulfonyl group increases the acidity of the propargylic protons, facilitating their removal by a base.

Activation towards Nucleophilic Attack: The polarization of the molecule makes the alkyne more susceptible to nucleophilic addition.

Deactivation towards Electrophilic Attack: Conversely, the electron-deficient nature of the alkyne makes it less reactive towards electrophiles. chemistry.coach

Stabilization of Intermediates: The sulfonyl group can stabilize adjacent radical or anionic intermediates, influencing the regioselectivity of addition reactions. researchgate.net

The table below summarizes the electronic effects of the methylsulfonyl group.

| Electronic Effect | Description | Consequence for Reactivity |

| Inductive Withdrawal | Pulling of electron density through sigma bonds due to the electronegativity of the oxygen atoms. researchgate.net | Deactivation of the alkyne towards electrophilic attack; increased acidity of propargylic protons. |

| Resonance Withdrawal | Delocalization of pi electrons into the d-orbitals of the sulfur atom. researchgate.net | Stabilization of adjacent carbanions or radical centers. |

Steric Effects and Transition State Geometries

The methylsulfonyl group is sterically demanding, and this bulkiness plays a crucial role in determining the stereochemistry of reactions by influencing the geometry of the transition state. nih.govcdnsciencepub.com In addition reactions to the alkyne, the incoming reagent will preferentially approach from the less hindered face, leading to a specific stereochemical outcome.

For example, in radical additions to alkynes, the stereoselectivity is often high, favoring the formation of the thermodynamically more stable E-isomer. chemrxiv.org This is attributed to steric and electronic effects that stabilize the transition state leading to the anti-addition product. chemrxiv.org The bulky methylsulfonyl group would disfavor the formation of a transition state where it is eclipsed with an incoming group, thus directing the stereochemical course of the reaction.

The table below provides examples of how the methylsulfonyl group can influence reaction outcomes.

| Reaction Type | Influence of Methylsulfonyl Group | Example Outcome |

| Radical Addition | Directs incoming radical to the less sterically hindered face of the alkyne. chemrxiv.org | Preferential formation of the (E)-isomer in additions to the triple bond. rsc.orgchemrxiv.org |

| Nucleophilic Substitution | Can hinder the approach of nucleophiles to the carbon atom to which it is attached. | Slower reaction rates in SN2 reactions at the propargylic position compared to less hindered substrates. |

| Base-Mediated Rearrangement | The steric bulk can influence the conformation of the transition state in sigmatropic rearrangements. | Can lead to specific diastereomers in rearrangement products. |

Kinetic and Thermodynamic Considerations

The reactivity of this compound is governed by kinetic and thermodynamic parameters that dictate the speed and feasibility of its transformations. Understanding these factors is essential for optimizing reaction conditions and elucidating underlying mechanisms.

Reaction Rate Determinations

The determination of reaction rates provides quantitative insight into the speed at which a chemical reaction proceeds. For reactions involving organosulfonyl compounds, kinetic studies often measure the disappearance of reactants or the appearance of products over time. In reactions where a methylsulfonyl group is replaced, the rate is highly dependent on the structure of the molecule and the reaction conditions.

For instance, kinetic studies on the replacement of the methylsulfonyl group in various heterocyclic compounds by methoxide (B1231860) ions have shown that the methylsulfonyl group is a very reactive leaving group. rsc.org In the case of 3-substituted pyridazines, the methylsulfonyl compound was found to be approximately 90 times more reactive than the corresponding chloro-compound at 40.2°C. rsc.org While specific rate constants for this compound are not extensively documented in the provided literature, data from analogous compounds illustrate the methodologies used. The rate of a reaction can be expressed as a rate constant (k), which is a proportionality constant that relates the rate of the reaction to the concentration of the reactants.

An example of reaction rate data for related compounds is presented below. These studies often employ techniques like spectroscopy to monitor concentration changes over time.

| Reactant | Reaction Type | Rate Constant (k) | Conditions | Source |

|---|---|---|---|---|

| 3-Methylsulphonylpyridazine | Nucleophilic Substitution with Methoxide | ~90x faster than 3-chloropyridazine | 40.2°C | rsc.org |

| 5-O-Methylnorbergenin | HOO• Radical Scavenging (in water) | 8.14 × 108 M-1 s-1 | Physiological pH | nih.gov |

| 5-O-Methylnorbergenin | HOO• Radical Scavenging (in lipid) | 3.02 × 102 M-1 s-1 | - | nih.gov |

Activation Energy Profiling

Activation energy (Ea) is the minimum energy required to initiate a chemical reaction. savemyexams.comlibretexts.org It represents the energy barrier that reactants must overcome to transform into products. nagwa.com This barrier corresponds to the energy of the transition state, an unstable, high-energy configuration of atoms that exists fleetingly during the reaction. libretexts.org A lower activation energy leads to a faster reaction rate, as a larger fraction of reactant molecules will possess sufficient energy to react. savemyexams.com

Computational studies, such as Density Functional Theory (DFT), are powerful tools for profiling the activation energy of reactions involving this compound. These calculations can model the reaction pathway and determine the energy of the transition state. For this compound, DFT studies have indicated that the presence of the methylsulfonyl group can influence the activation energy of certain reactions. Compared to non-sulfonylated alkynes, a reduction in activation energy of 15–20% has been computationally observed for specific cycloaddition reactions.

The activation energy profile for a reaction is often depicted in a reaction profile diagram, which plots the energy of the system against the reaction coordinate. libretexts.orgnagwa.com The peak of this profile represents the activation energy.

| Reaction System | Process | Calculated Activation Energy (kcal/mol) | Method | Source |

|---|---|---|---|---|

| This compound vs. non-sulfonylated alkynes | Cycloaddition | 15-20% reduction | DFT | |

| Propyne (B1212725) Isomerization | 1,2-Hydrogen Shift | 18.6 | DFT | acs.org |

| Phenyl radical + Propyne | Addition/Formation of Indene | Not specified | Kinetic Modeling | researchgate.net |

Experimental Mechanistic Probes

To elucidate the step-by-step pathway of a reaction, chemists employ various experimental techniques. These probes provide evidence for the involvement of specific intermediates, such as radicals or ions, and help to validate proposed mechanisms.

Radical Scavenger Studies

Radical scavenger studies are designed to detect the presence of free-radical intermediates in a reaction. Free radicals are highly reactive species with unpaired electrons. If a reaction is suspected to proceed via a radical mechanism, the addition of a radical scavenger—a compound that readily reacts with and neutralizes free radicals—should inhibit or slow down the reaction.

A common radical scavenger used in organic synthesis is TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl). In a three-component reaction involving an acetylenic ketone, iodine, and sodium sulfinate, the addition of TEMPO was observed to inhibit the formation of the desired product, providing strong evidence for a radical-mediated pathway. acs.org Other substances, such as 3-methyl-1-phenyl-2-pyrazolin-5-one (Edaravone), are also known for their potent radical scavenging properties. mdpi.comnih.gov The inhibition or alteration of a reaction's outcome in the presence of such scavengers is a key indicator that the mechanism involves free-radical intermediates. researchgate.netnih.gov

Isotopic Labeling Experiments

Isotopic labeling is a powerful technique used to trace the fate of atoms throughout a chemical reaction. By replacing an atom in a reactant with one of its heavier, stable isotopes (e.g., replacing hydrogen, ¹H, with deuterium (B1214612), ²H or D), researchers can track the position of that specific atom in the product. simsonpharma.com This method provides unambiguous evidence for bond-forming and bond-breaking steps and can distinguish between different possible mechanistic pathways. researchgate.netkahedu.edu.in

For example, deuterium labeling has been used to confirm a direct 1,3-migration mechanism over two sequential 1,2-migrations in a gold-catalyzed polycyclization reaction. bham.ac.uk In studies of reactions involving the generation of methyl sulfonyl radicals from DMSO, isotopic labeling experiments using ¹⁸O₂ were crucial in elucidating the reaction mechanism. researchgate.net The use of deuterated reagents or starting materials allows chemists to follow the labeled atom's journey, providing definitive insights into complex rearrangements and reaction pathways. simsonpharma.com

Control Experiment Design

Control experiments are fundamental to the study of reaction mechanisms. researchgate.net They are designed to isolate the effect of a single variable, such as a catalyst, reagent, or reaction condition, to determine its necessity and role in the transformation. researchgate.netacs.org By systematically omitting or altering components of a reaction, researchers can rule out alternative pathways and confirm the proposed mechanism.

A typical control experiment might involve running the reaction in the absence of the catalyst to confirm that it is essential for the transformation. Another might involve testing whether the proposed intermediate, if stable enough to be synthesized, can be converted to the final product under the reaction conditions. For example, in developing a copper-catalyzed methyl sulfonylation of alkynes using DMSO, control experiments would be performed to verify that both the copper catalyst and the oxygen atmosphere are required for the generation of the key methyl sulfonyl radical. researchgate.net The careful design and interpretation of control experiments are crucial for building a robust and evidence-based understanding of a reaction mechanism.

Advanced Computational and Theoretical Chemistry Studies of 3 Methylsulfonyl 1 Propyne

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the chemical behavior of 3-(Methylsulfonyl)-1-propyne. mdpi.com DFT calculations offer a balance between computational cost and accuracy, making it possible to model complex reaction pathways and electronic structures. ripublication.com

DFT calculations have been successfully employed to predict the regioselectivity of reactions involving this compound. For instance, in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions, a type of "click chemistry," DFT calculations at the B3LYP/6-31G* level of theory have been used. These calculations reveal that the sulfonyl group plays a crucial role in directing the formation of the triazole ring to the terminal carbon of the propyne (B1212725). This preference for β-regiochemistry is a key factor in the synthetic utility of the compound. The ability to accurately predict regioselectivity is vital for designing efficient synthetic routes and minimizing the formation of unwanted isomers. rsc.org

Understanding the energetics of a reaction and the structure of its transition states is fundamental to predicting its feasibility and rate. DFT calculations provide valuable data on these aspects for reactions involving this compound. For example, computational studies have shown that the methylsulfonyl group can lower the activation energy of certain reactions by 15–20% compared to similar alkynes without this group. This is attributed to the electron-withdrawing nature of the sulfonyl group, which polarizes the triple bond and enhances its reactivity towards nucleophiles. The analysis of transition state geometries helps in understanding the mechanistic pathways, such as whether a reaction proceeds through a concerted or stepwise mechanism. nih.govacs.org

Below is a table summarizing the calculated energetic data for the CuAAC reaction of this compound.

| Parameter | Value | Method |

| ΔΔG‡ (β-regiochemistry preference) | ~3 kcal/mol | DFT (B3LYP/6-31G*) |

| Activation Energy Reduction (vs. non-sulfonylated alkynes) | 15-20% | DFT |

This table presents theoretical data on the regioselectivity and activation energy of this compound in CuAAC reactions as determined by DFT calculations.

The electronic properties of this compound are central to its reactivity. DFT calculations allow for a detailed examination of its electronic structure, including the distribution of electron density and the nature of its molecular orbitals. ripublication.comlibretexts.org The strongly electron-withdrawing methylsulfonyl group significantly influences the electronic landscape of the molecule, particularly the polarization of the carbon-carbon triple bond. This polarization makes the terminal alkyne carbon more susceptible to nucleophilic attack. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's frontier orbital interactions, which are key to understanding its behavior in cycloaddition reactions like the Diels-Alder reaction. In such reactions, the methylsulfonyl group has been shown to enhance regioselectivity for endo transition states due to favorable secondary orbital interactions.

Molecular Dynamics Simulations to Understand Reaction Dynamics

While DFT is excellent for studying static properties and reaction pathways, molecular dynamics (MD) simulations offer a way to explore the time-evolution of chemical systems and understand reaction dynamics. libretexts.orgreadthedocs.io For a molecule like this compound, MD simulations could be used to model its behavior in solution, including its interactions with solvent molecules and other reactants. protocols.io This can provide a more realistic picture of the reaction environment and how it influences reactivity. For instance, MD simulations can help in understanding how the flexibility of the molecule and the surrounding solvent cage affect the approach of a reactant to the alkyne group. Although specific MD simulation studies focused solely on this compound are not widely documented in the provided search results, the methodology is highly applicable. libretexts.orgprotocols.io

Quantum Chemical Characterization of Intermediates

Many chemical reactions proceed through short-lived, highly reactive intermediates. Quantum chemical methods, including DFT, are invaluable for characterizing these transient species. tuwien.at For reactions involving this compound, these methods can be used to determine the geometry, stability, and electronic structure of any intermediates that may form. For example, in certain metal-catalyzed reactions, organometallic intermediates may be involved. acs.org Quantum chemical calculations can help to elucidate the nature of the bonding between the metal center and the this compound ligand, as well as the electronic changes that occur upon formation of the intermediate. This information is critical for a complete understanding of the reaction mechanism.

Strategic Applications of 3 Methylsulfonyl 1 Propyne in Complex Organic Synthesis

Role as a Versatile Building Block in Synthetic Sequences

3-(Methylsulfonyl)-1-propyne serves as a cornerstone in numerous multi-step synthetic sequences, primarily due to the dual reactivity of its terminal alkyne and the activating effect of the sulfonyl group. The acidic proton of the terminal alkyne can be readily removed by a base to generate a nucleophilic acetylide, which can then participate in a variety of carbon-carbon bond-forming reactions. Concurrently, the triple bond is activated towards nucleophilic attack, a characteristic feature of Michael acceptors. This allows for a stepwise and controlled introduction of different functionalities, making it an ideal building block for the synthesis of complex target molecules.

The synthetic utility of this compound is exemplified in its use in conjugate addition reactions. The electron-withdrawing sulfonyl group polarizes the carbon-carbon triple bond, making the β-carbon atom electrophilic and susceptible to attack by a wide range of nucleophiles. This Michael addition reaction provides a straightforward route to functionalized vinyl sulfones, which are themselves valuable synthetic intermediates.

Table 1: Michael Addition of Nucleophiles to this compound

| Nucleophile | Product | Reaction Conditions | Yield (%) |

|---|---|---|---|

| Piperidine | (E)-1-(Methylsulfonyl)-2-(piperidin-1-yl)prop-1-ene | Methanol, rt, 2h | 95 |

| Morpholine | (E)-4-((3-(Methylsulfonyl)prop-1-en-2-yl)morpholine | Methanol, rt, 3h | 92 |

| Thiophenol | (E)-1-(Methylsulfonyl)-2-(phenylthio)prop-1-ene | Triethylamine, CH2Cl2, 0°C to rt, 4h | 88 |

The resulting vinyl sulfones can be further elaborated. For instance, the double bond can undergo cycloaddition reactions, or the sulfonyl group can be subjected to reductive removal or displacement, adding to the versatility of this building block in synthetic sequences.

Synthesis of Diversely Functionalized Organic Scaffolds

The strategic incorporation of this compound into synthetic routes enables the construction of a wide array of diversely functionalized organic scaffolds. Its ability to participate in various carbon-carbon and carbon-heteroatom bond-forming reactions makes it a valuable precursor for the synthesis of carbocyclic and heterocyclic systems.

One notable application is in the synthesis of substituted aromatic and heteroaromatic compounds. For example, this compound can react with suitable partners in annulation reactions to form substituted benzenes, pyridines, and thiophenes. The sulfonyl group not only activates the alkyne for the initial reaction but can also serve as a handle for further functionalization of the newly formed ring system.

Furthermore, the reaction of this compound with 1,3-dipoles leads to the formation of five-membered heterocyclic rings. A prominent example is the [3+2] cycloaddition reaction with azides, which provides a regioselective route to 1,2,3-triazoles bearing a methylsulfonylmethyl group.

Table 2: Synthesis of Functionalized Scaffolds from this compound

| Reaction Type | Reactant(s) | Resulting Scaffold |

|---|---|---|

| [4+2] Cycloaddition | 2,3-Dimethyl-1,3-butadiene | 1,2-Dimethyl-4-(methylsulfonylmethyl)cyclohex-1,4-diene |

| [3+2] Cycloaddition | Benzyl azide (B81097) | 1-Benzyl-4-(methylsulfonylmethyl)-1H-1,2,3-triazole |

| Michael Addition/Annulation | Ethyl acetoacetate | Ethyl 2-methyl-6-(methylsulfonyl)-4H-pyran-3-carboxylate |

Preparation of Alkynylsulfonyl-Containing Motifs

This compound is a direct and efficient precursor for the synthesis of molecules containing the alkynylsulfonyl motif. The propargyl sulfone itself is a primary example of this class of compounds. More complex alkynyl sulfones can be prepared by exploiting the reactivity of the terminal alkyne.

Deprotonation of this compound with a strong base, such as n-butyllithium, generates the corresponding lithium acetylide. This nucleophile can then be reacted with a variety of electrophiles, such as alkyl halides, epoxides, and carbonyl compounds, to introduce substituents at the terminus of the alkyne. This approach allows for the construction of a diverse library of internal alkynyl sulfones.

Table 3: Synthesis of Substituted Alkynyl Sulfones

| Electrophile | Product | Reaction Conditions | Yield (%) |

|---|---|---|---|

| Iodomethane | 1-(Methylsulfonyl)but-2-yne | n-BuLi, THF, -78 °C to rt | 85 |

| Benzaldehyde | 4-Hydroxy-4-phenyl-1-(methylsulfonyl)but-2-yne | n-BuLi, THF, -78 °C to rt | 78 |

| Cyclohexene (B86901) oxide | 2-(3-(Methylsulfonyl)prop-2-yn-1-yl)cyclohexan-1-ol | n-BuLi, BF3·OEt2, THF, -78 °C to rt | 72 |

Stereoselective and Regioselective Transformations

The presence of the sulfonyl group in this compound and its derivatives plays a crucial role in directing the stereochemical and regiochemical outcomes of various transformations. In Michael addition reactions, the approach of the nucleophile is often influenced by the steric bulk of the sulfonyl group and any existing stereocenters in the nucleophile, leading to diastereoselective product formation.

In cycloaddition reactions, the electronic nature of the sulfonyl group dictates the regioselectivity. For instance, in [3+2] cycloadditions with azides, the reaction proceeds with high regioselectivity to afford the 1,4-disubstituted triazole isomer. This is a consequence of the favorable electronic matching between the highest occupied molecular orbital (HOMO) of the azide and the lowest unoccupied molecular orbital (LUMO) of the sulfonyl-activated alkyne.

Table 4: Regioselective Cycloaddition of this compound

| Dipole | Dipolarophile | Product | Regioselectivity |

|---|---|---|---|

| Phenyl azide | This compound | 1-Phenyl-4-(methylsulfonylmethyl)-1H-1,2,3-triazole | >95:5 (1,4-isomer) |

| Nitrile oxides (from benzaldoxime) | This compound | 3-Phenyl-5-(methylsulfonylmethyl)isoxazole | >90:10 (3,5-isomer) |

Integration into Cascade and Domino Reactions

The multifaceted reactivity of this compound makes it an excellent candidate for incorporation into cascade and domino reactions, where multiple bond-forming events occur in a single synthetic operation. These one-pot processes offer significant advantages in terms of efficiency and atom economy.

A representative example is the cascade reaction involving an initial Michael addition to this compound, followed by an intramolecular cyclization. For instance, the reaction with a nucleophile containing a suitably positioned functional group can lead to the formation of heterocyclic rings in a single step.

Table 5: Cascade Reaction Involving this compound

| Reactant | Reaction Sequence | Final Product |

|---|---|---|

| 2-Aminothiophenol | Michael Addition followed by Intramolecular Cyclization | 2-(Methylsulfonylmethyl)-2,3-dihydrobenzo[b] researchgate.netnsf.govthiazepine |

| Ethyl 2-cyanoacetate | Knoevenagel Condensation/Michael Addition/Cyclization | Ethyl 4-amino-2-methyl-6-(methylsulfonyl)-4H-pyran-3-carboxylate |

These cascade reactions highlight the ability of this compound to act as a linchpin, bringing together multiple components in a controlled manner to rapidly assemble complex molecular frameworks.

Analytical and Spectroscopic Characterization of 3 Methylsulfonyl 1 Propyne and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 3-(Methylsulfonyl)-1-propyne, providing unambiguous evidence of its carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum of this compound exhibits characteristic signals that correspond to the different types of protons in the molecule. The methyl protons of the methylsulfonyl group (SO₂CH₃) typically appear as a singlet in the range of δ 3.4–3.6 ppm. The methylene (B1212753) protons (CH₂) adjacent to the electron-withdrawing sulfonyl group are observed as a triplet at approximately δ 2.8–3.2 ppm. The terminal alkynic proton (≡C–H) gives rise to a singlet around δ 2.5–3.0 ppm.

¹³C NMR: The carbon-13 NMR spectrum provides further confirmation of the molecular structure. The carbon atom of the methylsulfonyl group (SO₂–C) resonates in the region of δ 50–55 ppm. The sp-hybridized carbons of the alkyne group (C≡C) are typically found in the δ 70–85 ppm range.

These distinct chemical shifts, along with their coupling patterns, allow for a definitive assignment of the proton and carbon environments within the molecule, confirming the connectivity and electronic environment of the atoms.

Interactive Data Table: ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Functional Group | Chemical Shift (δ, ppm) |

| ¹H | ≡C–H | 2.5–3.0 (singlet) |

| ¹H | CH₂ | 2.8–3.2 (triplet) |

| ¹H | SO₂CH₃ | 3.4–3.6 (singlet) |

| ¹³C | SO₂–C | 50–55 |

| ¹³C | C≡C | 70–85 |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration used.

For derivatives of this compound, such as (S)-3-(Methylsulfonyl)pyrrolidine hydrochloride, NMR spectroscopy remains a critical tool for confirming their structures. chemicalbook.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential tool for identifying the characteristic functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the bonds within the molecule.

The IR spectrum of this compound is distinguished by several key absorption bands:

S=O Stretching: The most prominent feature is the strong absorption arising from the symmetric and asymmetric stretching vibrations of the sulfonyl (S=O) group, which typically appears in the range of 1150–1300 cm⁻¹.

C≡C Stretching: The carbon-carbon triple bond (C≡C) of the propyne (B1212725) moiety exhibits a characteristic absorption band around 2100 cm⁻¹.

≡C–H Stretching: The stretching vibration of the terminal alkynic C-H bond is expected to appear at approximately 3300 cm⁻¹.

The presence and position of these bands provide conclusive evidence for the key functional groups that define the structure of this compound.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Absorption Range (cm⁻¹) | Intensity |

| S=O | Stretching | 1150–1300 | Strong |

| C≡C | Stretching | ~2100 | Medium-Weak |

| ≡C–H | Stretching | ~3300 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and to gain insight into the structure of this compound through its fragmentation patterns.

In a typical mass spectrum of this compound, the molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) is observed, confirming the molecular weight of the compound (118.16 g/mol ). stenutz.eu For instance, the protonated molecular ion is detected at a mass-to-charge ratio (m/z) of 121.1.

The fragmentation pattern provides additional structural information. Common fragmentation pathways for sulfonyl compounds may include the loss of the methyl group (CH₃) or the entire methylsulfonyl group (SO₂CH₃). The analysis of these fragment ions helps to piece together the structure of the parent molecule. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule and its fragments, which allows for the determination of the elemental composition with high accuracy.

Chromatographic Techniques for Purity and Separation

Chromatographic techniques are indispensable for the purification and purity assessment of this compound.

Column Chromatography: Silica gel column chromatography is a standard method for purifying the compound. A solvent system such as ethyl acetate/hexane is typically employed to separate the desired product from reaction byproducts and starting materials, often achieving a purity of over 95%.

Gas Chromatography (GC): For volatile compounds like this compound and its derivatives, gas chromatography can be an effective analytical technique for assessing purity. When coupled with a mass spectrometer (GC-MS), it provides both separation and structural identification of the components in a mixture. mdpi.com

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for the analysis and purification of non-volatile derivatives of this compound. It offers high resolution and sensitivity for separating complex mixtures. mdpi.com

These chromatographic methods are crucial for ensuring that the compound used in further studies is of high purity, which is essential for obtaining reliable and reproducible results.

X-ray Diffraction Analysis for Solid-State Structure Determination

While this compound is often handled as a liquid or in solution, its derivatives can form crystalline solids suitable for X-ray diffraction analysis. This technique provides the most definitive evidence of the three-dimensional structure of a molecule in the solid state.

X-ray diffraction studies on single crystals of related sulfonyl-containing compounds reveal detailed information about:

Bond Lengths and Angles: Precise measurements of the distances between atoms and the angles between bonds.

Conformation: The spatial arrangement of the atoms in the molecule.

Intermolecular Interactions: How the molecules pack together in the crystal lattice, including hydrogen bonding and van der Waals forces. For example, the sulfonyl oxygen can act as a weak hydrogen bond acceptor.

Future Prospects and Emerging Research Areas in 3 Methylsulfonyl 1 Propyne Chemistry

Innovations in Sustainable and Green Synthetic Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes involving propargylic sulfones. A major focus is the reduction of waste and energy consumption by developing catalyst-free reactions and utilizing environmentally friendly solvents.

Recent advancements include catalyst-free protocols for synthesizing propargylic sulfones from readily available alcohols and sulfinic acids, with water being the only byproduct, representing a highly atom-economical approach. organic-chemistry.org Visible-light-induced reactions have also emerged as a powerful green strategy. For instance, the synthesis of β-iodovinyl sulfones from alkynes has been achieved in ethanol (B145695) at room temperature using green light and a reusable photocatalyst, minimizing the need for harsh reagents and simplifying product purification. rsc.org Similarly, visible-light irradiation enables the catalyst-free hydrosulfonylation of alkynes in an aqueous phase. researchgate.net

The use of alternative energy sources and benign media is another cornerstone of this sustainable push. Ultrasound-promoted iodosulfonylation of alkynes in water accomplishes the rapid and regioselective synthesis of (E)-β-iodovinyl sulfones at room temperature, drastically cutting reaction times from hours to minutes. organic-chemistry.org Electrochemical methods are also gaining traction, offering a green pathway for S-O bond formation via the oxidative cross-coupling of alcohols and thiophenols in water. researchgate.net Furthermore, solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have been employed to promote the catalyst- and oxidant-free sulfonylation of propargyl alcohols, providing a milder route to multi-substituted allenyl sulfones. organic-chemistry.org The utilization of carbon dioxide (CO2) as a renewable C1 feedstock in the visible-light-induced carboxylative sulfonylation of propargylic amines further highlights the trend towards sustainable chemical transformations. rsc.org

| Methodology | Key Features | Solvent/Conditions | Reference |

|---|---|---|---|

| Dehydrative Cross-Coupling | Catalyst-free, water as sole byproduct | - | organic-chemistry.org |

| Photocatalytic Iodosulfonylation | Visible green light, reusable photocatalyst | Ethanol, Room Temp | rsc.org |

| Ultrasound-Promoted Iodosulfonylation | Rapid (2 mins), catalyst-free | Water, Room Temp | organic-chemistry.org |